molecular formula C4H5N3O2 B1605234 2-Aminopyrimidine-4,5-diol CAS No. 40769-68-4

2-Aminopyrimidine-4,5-diol

Cat. No. B1605234
CAS RN: 40769-68-4
M. Wt: 127.1 g/mol
InChI Key: ZMXIVNPDKWXQBH-UHFFFAOYSA-N
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Description

2-Aminopyrimidine-4,5-diol is a compound that belongs to the class of organic compounds known as hydroxypyrimidines . It has a molecular formula of C4H5N3O2 and an average mass of 127.101 Da . This compound has been used in the synthesis of novel 2-aminopyrimidine derivatives, which have shown promising antitrypanosomal and antiplasmodial activities .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . These derivatives are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .


Molecular Structure Analysis

The molecular structure of 2-Aminopyrimidine-4,5-diol consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3. The ring also contains two hydroxyl groups at positions 4 and 5, and an amino group at position 2 .


Chemical Reactions Analysis

2-Aminopyrimidine-4,5-diol can undergo various chemical reactions to form different derivatives. For instance, it can react with a variety of amines in the presence of triethylamine to form 2-aminopyrimidine derivatives .

Mechanism of Action

While the specific mechanism of action for 2-Aminopyrimidine-4,5-diol is not mentioned in the retrieved papers, some 2-aminopyrimidines have been reported to be active in low micromolar to submicromolar concentration . They have shown in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

Safety and Hazards

While specific safety and hazard information for 2-Aminopyrimidine-4,5-diol is not available in the retrieved papers, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for the research on 2-Aminopyrimidine-4,5-diol and its derivatives could involve the development of new efficient antitrypanosomal and antiplasmodial compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanism of action . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-amino-5-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-4-6-1-2(8)3(9)7-4/h1,8H,(H3,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXIVNPDKWXQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294357
Record name 2-Aminopyrimidine-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopyrimidine-4,5-diol

CAS RN

40769-68-4
Record name 40769-68-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminopyrimidine-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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